Oryzalin

Übersicht

Beschreibung

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide.

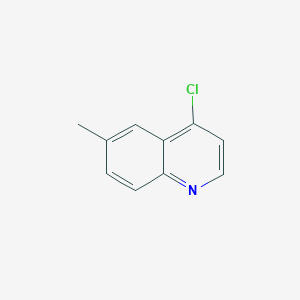

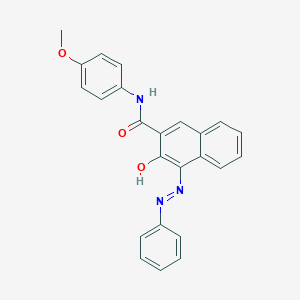

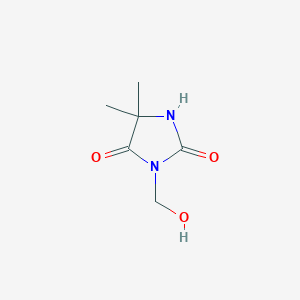

This compound is a sulfonamide that is benzenesulfonamide substituted at positions 3 and 5 by nitro groups and at position 4 by a dipropylamino group. It has a role as a herbicide, an agrochemical and an antimitotic. It is a sulfonamide, a C-nitro compound, an aromatic amine and a tertiary amino compound.

This compound can cause cancer according to The Environmental Protection Agency (EPA).

This compound is a pre-emergence surface-applied herbicide. It acts through the disruption (depolymerization) of microtubules, thus blocking anisotropic growth of plant cells. It is used for control of annual grasses and broad-leaved weeds in fruit trees, nut trees, vineyards, turfs and around ornamentals by selectively affecting physiological growth process. It can also be used to induce ploidity as an alternative to colchicine. It has a low aqueous solubility, is not volatile and, based on its chemical properties, is not expected to leach to groundwater. However, groundwater monitoring programmes have identified it as a pollutant. It generally tends not to be persistent in soil or water systems. It has a low mammalian toxicity and is a potential carcinogen. It is moderately toxic to birds, most aquatic organisms, honeybees and earthworms.

Wissenschaftliche Forschungsanwendungen

Induktion von Polyploidie im Gartenbau

Oryzalin wird in der Gartenbauwissenschaft verwendet, um Polyploidie zu induzieren, d. h. den Zustand einer Zelle oder eines Organismus, der mehr als zwei gepaarte Chromosomensätze besitzt. Polyploide zeigen oft neue Merkmale, wie z. B. eine vergrößerte Größe von Blüten, Blättern und Früchten, was ihre Vermarktbarkeit möglicherweise verbessert. Zum Beispiel zeigten Behandlungen mit this compound bei Watsonia lepida höhere Überlebensraten von Explantaten und konsistente Ergebnisse im Vergleich zu Colchicin, einem weiteren polyploidieinduzierenden Mittel .

Gentechnik in der Pflanzenzüchtung

In der Pflanzenzüchtung wird this compound eingesetzt, um künstlich polyploide Pflanzen zu erzeugen, was zur Entwicklung neuer Anpassungen und Artenbildung führen kann. Die Verbindung greift in die Zellteilung ein, so dass Züchter wünschenswerte Eigenschaften in bestehende Pflanzen einbringen können .

Herbizid-Anwendung in der Landwirtschaft

Als Herbizid wirkt this compound durch Hemmung der Zellteilung in Pflanzen. Es wird häufig zur Bekämpfung von einjährigen Gräsern, breitblättrigen Unkräutern, Gehölzen und Rankpflanzen in verschiedenen Kulturen wie Trauben, Beeren und Obstbaumkulturen eingesetzt .

Forschung zur Pflanzenentwicklung

This compound spielt eine Rolle in der Forschung zur Pflanzenentwicklung, insbesondere beim Verständnis des Prozesses der Polyploidie und ihrer Bedeutung. Da ein erheblicher Teil der Angiospermen polyploid ist, hilft this compound bei der Untersuchung der Evolutionsgeschichte und der genetischen Vielfalt dieser Pflanzen .

Entwicklung kompakter Pflanzensorten

Die Anwendung von this compound soll zu kompakteren Pflanzenformen geführt haben, was im Zierpflanzenbau ein wünschenswertes Merkmal ist. So zeigte ein durch this compound induzierter Autoallooctoploid von Hibiscus acetosella ‘Panama Red’ einen kompakteren Wuchs und eine reduzierte Samenproduktion, was ihn für die Zierpflanzung geeigneter macht .

Sterilitätsinduktion für Hybridisierungsstudien

This compound kann verwendet werden, um Sterilität in Pflanzen zu induzieren, was bei Hybridisierungsstudien nützlich ist. Sterile Pflanzen können in kontrollierten Kreuzungen als männliche oder weibliche Eltern dienen, was die Untersuchung genetischer Merkmale und die Entwicklung neuer Pflanzensorten unterstützt .

Zytologische Forschung

In der zytologischen Forschung wird this compound verwendet, um die Zellteilung und das Chromosomenverhalten zu untersuchen. Seine Fähigkeit, Polyploidie zu induzieren, ermöglicht es Wissenschaftlern, Veränderungen in der Zellstruktur und -funktion zu beobachten, was zu einem tieferen Verständnis der Zellbiologie beiträgt .

Artenschutz

This compound kann im Artenschutz eingesetzt werden, um polyploide Pflanzen zu erzeugen, die eine bessere Überlebenschance in sich verändernden Umgebungen haben könnten. Durch die Induktion von Polyploidie können Forscher die genetische Variation und Widerstandsfähigkeit von gefährdeten Pflanzenarten möglicherweise erhöhen .

Wirkmechanismus

Target of Action

Oryzalin, a dinitroaniline herbicide, primarily targets the tubulin proteins in plants . Tubulin proteins are the building blocks of microtubules, which are crucial for cell division and growth .

Mode of Action

This compound acts by binding to plant tubulin and inhibiting microtubule polymerization . This interaction is rapid and pH-dependent, forming a tubulin-oryzalin complex . The binding of this compound to tubulin disrupts the formation of microtubules, thereby inhibiting cell division and elongation .

Biochemical Pathways

The disruption of microtubule dynamics by this compound affects various biochemical pathways. It leads to changes in the morphology of the endoplasmic reticulum (ER) and Golgi apparatus . Moreover, this compound-induced polyploidy can influence gene expression and metabolic pathways associated with the biosynthesis of certain compounds .

Pharmacokinetics

It’s known that the activity of this compound depends on its binding to α- and β-tubulin subunits .

Result of Action

The binding of this compound to tubulin leads to the depolymerization of microtubules, blocking anisotropic growth of plant cells . This results in inhibited cell division and elongation, producing roots with cells having a predominantly isodiametric cell shape . Additionally, this compound can cause characteristic changes in the morphology of the ER and Golgi apparatus .

Action Environment

Environmental factors such as temperature, sunlight, soil incorporation, and surface irrigation can influence the phytotoxicity of this compound . For instance, the activity of this compound applied prior to planting was enhanced by covering the soil with plastic . Also, its phytotoxicity was greater at lower temperatures . The thoroughness of mechanical incorporation of this compound into soil and the amount of irrigation water also affect its phytotoxicity .

Biochemische Analyse

Biochemical Properties

Oryzalin interacts with α- and β-tubulin subunits, the principal building blocks of microtubules . These interactions alter the properties of microtubules, leading to their depolymerization . This ability to change microtubule properties is shared by all microtubule drugs, including this compound .

Cellular Effects

This compound has profound effects on cell physiology. It inhibits cell division and elongation, leading to characteristic changes in cell shape . In addition to its anti-microtubule properties, this compound also induces changes in the morphology of the endoplasmic reticulum (ER) and Golgi apparatus . These effects are reversible upon washing out the herbicide .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to tubulin and preventing microtubule polymerization . This binding interaction disrupts the microtubular cytoskeleton, an intricate intracellular system of hollow cylindrical polymers composed of αβ-tubulin dimers .

Temporal Effects in Laboratory Settings

The effects of this compound are time-dependent and become most pronounced at higher concentrations . For instance, the typical cortical network of the ER assumes a pronounced nodulated morphology with increasing this compound concentrations . These changes are already elicited at low concentrations (2 μM) and become most pronounced at 20 μM .

Dosage Effects in Animal Models

While this compound is known to have low toxicity to animals

Subcellular Localization

This compound is known to localize to the microtubules within cells . It also causes changes in the morphology of the ER and Golgi apparatus, suggesting that it may also localize to these organelles .

Eigenschaften

IUPAC Name |

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAHYJYOSSSJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O6S | |

| Record name | ORYZALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024238 | |

| Record name | Oryzalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide., Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET] | |

| Record name | ORYZALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oryzalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomp @ 265 °C | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol; practically insoluble in hexane., Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C), In water, 2.5 mg/l @ 25 °C | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.75X10-9 mm Hg @ 25 °C | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Affects physiological growth processes associated with seed germination. | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

19044-88-3 | |

| Record name | ORYZALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oryzalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oryzalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oryzalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oryzalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORYZALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662E385DWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137-138 °C, Mp: 141-142 °C /Technical oryzalin/ | |

| Record name | ORYZALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of oryzalin?

A1: this compound primarily targets tubulin, a protein that forms microtubules [, ].

Q2: How does this compound affect microtubules?

A2: this compound binds to tubulin dimers, preventing their assembly into microtubules [, , ]. This disrupts microtubule-dependent processes like mitosis, cell elongation, and gravitropic responses in plants [, , , , ].

Q3: Does this compound affect mammalian tubulin?

A3: this compound demonstrates specificity for plant tubulin and does not bind to mammalian tubulin, explaining its lack of effect on microtubules in mammalian cells like mouse 3T3 fibroblasts [].

Q4: How does this compound's impact on microtubules translate to its herbicidal activity?

A4: By inhibiting microtubule formation, this compound disrupts essential processes like cell division and elongation in plants, ultimately leading to growth inhibition and herbicidal effects [, , ].

Q5: Beyond plants, does this compound exhibit activity against other organisms?

A5: this compound has shown activity against certain protozoan parasites, including Toxoplasma gondii and Entamoeba histolytica, by disrupting their microtubule-dependent processes [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H18N4O6S, and its molecular weight is 346.36 g/mol [, ].

Q7: Is there any spectroscopic data available for this compound?

A7: While this compilation doesn't delve into specific spectroscopic data, researchers interested in spectroscopic characterization can find relevant information in sources like chemical databases and analytical chemistry journals.

Q8: Can this compound be incorporated into slow-release formulations?

A9: Research suggests that certain polymeric resins can effectively adsorb and desorb this compound in a pH-dependent manner, hinting at the potential for developing slow-release formulations [].

Q9: Does this compound function as a catalyst in any known reactions?

A9: this compound's primary mode of action revolves around its binding affinity to tubulin, not its catalytic activity. As such, the provided research doesn't indicate any catalytic properties of this compound.

Q10: Have computational methods been employed to study this compound?

A10: While this specific compilation doesn't elaborate on computational studies, researchers have likely employed techniques like molecular docking and QSAR modeling to investigate this compound's interactions with tubulin and explore structure-activity relationships.

Q11: How do structural modifications of this compound affect its activity?

A12: While specific SAR studies are not detailed in these papers, research on this compound and related dinitroaniline herbicides suggests that modifications to the dinitroaniline moiety and the substituents on the sulfonamide group can influence its binding affinity to tubulin and its overall herbicidal activity [].

Q12: What are the challenges in formulating this compound?

A13: this compound's low water solubility poses a challenge in developing effective formulations [].

Q13: Are there strategies to overcome these formulation challenges?

A14: Researchers have explored incorporating this compound into lipid-based nanoformulations like liposomes and solid lipid nanoparticles to enhance its solubility and bioavailability for treating leishmaniasis [].

Q14: What are the SHE implications of using this compound?

A14: As a herbicide, this compound's use is subject to regulations aimed at ensuring environmental protection and worker safety. Specific guidelines and restrictions vary depending on the country and application.

Q15: What is known about the absorption and distribution of this compound in plants?

A16: this compound is readily absorbed by plant roots and transported throughout the plant [, ].

Q16: What is the relationship between this compound concentration and its effects in plants?

A17: this compound's effects on plants are concentration-dependent. At low concentrations, it primarily affects microtubule-dependent processes in dividing cells, while at higher concentrations, it can impact other cellular structures and processes [, , , ].

Q17: How is this compound's efficacy evaluated in plant systems?

A18: Researchers assess this compound's herbicidal efficacy through various parameters, including inhibition of plant growth (root and shoot elongation), morphological changes (root swelling, leaf distortion), and impact on physiological processes (gravitropic response) [, , , ].

Q18: Are there established in vivo models to study this compound's antiparasitic activity?

A19: Yes, researchers have utilized murine models of visceral leishmaniasis to evaluate the therapeutic potential of this compound nanoformulations [].

Q19: Has resistance to this compound been observed?

A20: Yes, resistance to this compound has been observed in some weed species and parasitic protozoa []. This highlights the importance of understanding resistance mechanisms and exploring alternative strategies for effective control.

Q20: Are there any known mechanisms for this compound resistance?

A20: While the provided research doesn't delve into specific resistance mechanisms, alterations in tubulin structure, reduced cellular uptake, or increased drug detoxification are potential mechanisms that could contribute to this compound resistance.

Q21: What is the toxicity profile of this compound?

A21: While this compound is generally considered to have low toxicity to mammals, research on its safety profile and potential long-term effects is ongoing.

Q22: How can this compound delivery be improved for treating leishmaniasis?

A23: Encapsulating this compound in lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles, has been explored as a strategy to improve its delivery to target tissues and enhance its therapeutic efficacy against Leishmania parasites [].

Q23: Are there biomarkers for predicting this compound efficacy?

A23: While the provided research doesn't focus on specific biomarkers, investigating changes in tubulin structure or expression levels in target organisms could offer insights into predicting this compound's efficacy.

Q24: How is this compound quantified in various matrices?

A25: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC) to quantify this compound levels in environmental samples, plant tissues, and biological fluids [].

Q25: What are the environmental concerns associated with this compound use?

A26: As a persistent herbicide, this compound can accumulate in soil and water resources, potentially impacting non-target organisms. Understanding its degradation pathways and exploring strategies to mitigate its environmental impact is crucial [, ].

Q26: What factors influence this compound's solubility?

A27: this compound's solubility is pH-dependent, with higher solubility observed in alkaline conditions []. This property can be exploited for developing controlled-release formulations.

Q27: How are analytical methods for this compound validated?

A27: Validation of analytical methods for quantifying this compound involves assessing parameters like accuracy, precision, linearity, specificity, and robustness to ensure reliable and reproducible results.

Q28: How is this compound quality controlled during production?

A28: Manufacturers adhere to strict quality control measures, including testing for purity, impurities, and stability, to ensure the consistency and efficacy of this compound products.

Q29: Are there alternatives to this compound for weed control?

A30: Yes, several alternative herbicides are available for weed control, each with its own mode of action and efficacy profile. Some examples include trifluralin, pendimethalin, and prodiamine [, , ].

Q30: How is this compound waste managed?

A30: Proper disposal of this compound-containing waste is crucial to minimize environmental contamination. This typically involves following local regulations for pesticide disposal, which may include designated collection sites or specific treatment methods.

Q31: What resources are available for this compound research?

A31: Researchers can utilize resources like chemical databases (e.g., PubChem, ChemSpider), scientific literature databases (e.g., PubMed, Web of Science), and specialized research institutions focused on plant science or parasitology.

Q32: When was this compound first introduced as a herbicide?

A32: this compound was introduced as a pre-emergent herbicide in the 1960s and has since been widely used for weed control in various crops.

Q33: What are some examples of cross-disciplinary applications of this compound research?

A34: this compound's impact transcends disciplines, with its use extending from agriculture (weed control) to human health (antiparasitic drug development) []. Its mechanism of action, disrupting microtubule formation, makes it a valuable tool in cell biology research as well.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)